1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-
Description
Synthesis Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Molecular Structure Analysis
The molecular formula of “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-” is C12H9N5 . It has a molar mass of 223.23 g/mol . The pyrazole ring system is known for its ability to form stable coordination complexes with various metal ions.Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-” include a density of 1.2950 (rough estimate), a melting point of 164-165°C, a boiling point of 354.52°C (rough estimate), a flashing point of 248.2°C, and a refractive index of 1.6610 (estimate) .Scientific Research Applications
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Scientific Field: Organic Chemistry and Material Science
- Pyrazole-containing compounds, including “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- They are used in the development of new materials with diverse functionalities, including photoluminescent materials and coordination polymers.
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Scientific Field: Medicinal Chemistry and Drug Discovery
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Scientific Field: Synthesis of New Heterocycles
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Scientific Field: Photophysical Properties
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Scientific Field: α-Glucosidase Inhibitory Activity
- In 2020, Peytam et al. reported synthesizing a new series of imidazo[1,2-b]pyrazole derivatives . These products were prepared via a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile . These derivatives were tested in vitro to evaluate their α-glucosidase inhibitory activity .
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Scientific Field: Synthesis of New Heterocycles
properties
IUPAC Name |
3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-2-1-5-4(3-8)6(9)11-10-5/h1H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXISOIYTHIBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203180 | |
Record name | 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano- | |
CAS RN |
54711-21-6 | |
Record name | 5-Amino-4-cyano-1H-pyrazole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54711-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-cyano-5-cyanomethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54711-21-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-cyano-1H-pyrazole-3-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-CYANO-5-CYANOMETHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGX2I4IB38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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